molecular formula C6H6BrN3O4S B1379393 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide CAS No. 1375473-56-5

4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide

Cat. No. B1379393
CAS RN: 1375473-56-5
M. Wt: 296.1 g/mol
InChI Key: XDUZLYUBCCHEQD-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is a chemical compound with the CAS Number: 1375473-56-5 . It has a molecular weight of 296.1 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-2-bromo-5-nitrobenzenesulfonamide . The InChI code for this compound is 1S/C6H6BrN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like solubility, melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Pharmaceutical Research

4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide: is utilized in pharmaceutical research as a high-quality reference standard . It is essential for ensuring the accuracy and reliability of analytical methods used to detect and quantify pharmaceutical compounds. This compound’s role is critical in the development of new drugs, where it may serve as a precursor or an intermediate in the synthesis of more complex molecules.

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures to prevent any harm.

properties

IUPAC Name

4-amino-2-bromo-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUZLYUBCCHEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)S(=O)(=O)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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